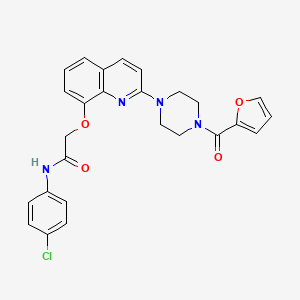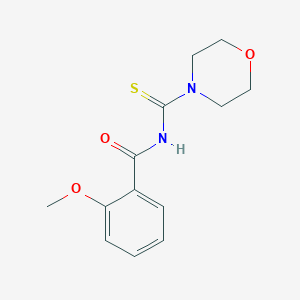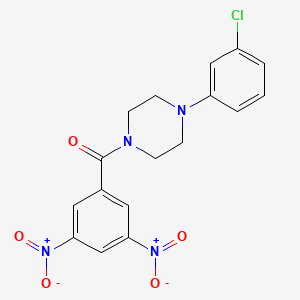![molecular formula C24H20N6O B2696550 2-(naphthalen-1-yl)-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide CAS No. 890937-71-0](/img/structure/B2696550.png)
2-(naphthalen-1-yl)-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(naphthalen-1-yl)-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide” is a complex organic molecule. It contains a naphthalene moiety, a pyrazolo[3,4-d]pyrimidine moiety, and an acetohydrazide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a pyrazolo[3,4-d]pyrimidine moiety. These features could potentially give the compound interesting photophysical and electrochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could potentially make the compound relatively nonpolar and insoluble in water .科学的研究の応用
Anticancer Properties
Compounds with naphthalene and pyrazole structures have been synthesized and evaluated for their anticancer activity. For example, naphthalen-1-ylmethyl and naphthalen-2-yloxymethyl derivatives exhibited significant activity against breast cancer cell lines (Salahuddin et al., 2014). These findings suggest that related compounds, including the one specified, could potentially possess anticancer properties and warrant further investigation in this direction.
Anticonvulsant Activity
Novel derivatives containing naphthalen-2-yl acetate structures have been designed and showed promising results as potential anticonvulsant agents (Ghareb et al., 2017). The research highlights the relevance of naphthalene derivatives in developing new treatments for convulsive disorders, suggesting a possible research avenue for the compound of interest.
Molecular Docking and Drug Design
The design and synthesis of pyrimidinone derivatives carrying naphthalene groups have shown significant results in molecular docking studies, particularly as anticancer agents (Ghoneim et al., 2020). Such studies are crucial for understanding the interaction of these compounds with biological targets and designing more effective drugs.
Fluorescent Probes for Biological Imaging
Naphthalene-based compounds, such as those involving pyrazole carbohydrazide, have been used as fluorescent sensors for detecting metal ions in living cells, demonstrating their application in bioimaging and cellular studies (Dhara et al., 2016). This suggests that the compound may also be useful in developing new imaging tools for biomedical research.
Photocatalytic and Optical Properties
Compounds incorporating naphthalene and pyrazole structures have been explored for their photocatalytic properties and potential applications in hydrogen production and environmental remediation (Bala et al., 2014). This highlights the compound's potential utility in energy and environmental sciences.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O/c1-16-6-4-10-19(12-16)30-24-21(14-27-30)23(25-15-26-24)29-28-22(31)13-18-9-5-8-17-7-2-3-11-20(17)18/h2-12,14-15H,13H2,1H3,(H,28,31)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJIGQQTGFDRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



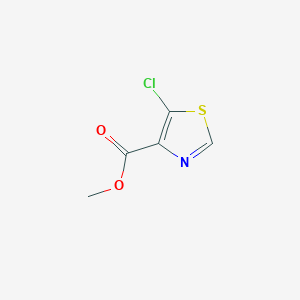
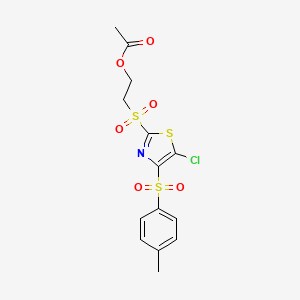
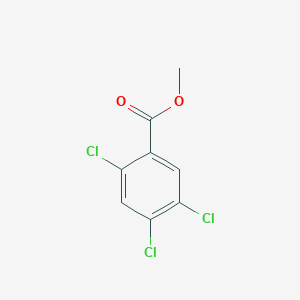
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696474.png)
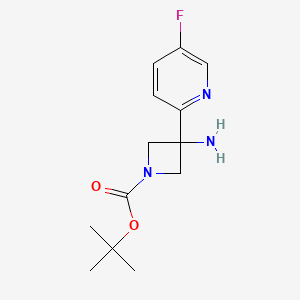

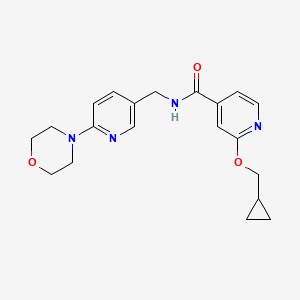
![Ethyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2696484.png)
![2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696486.png)
